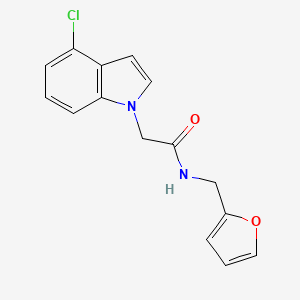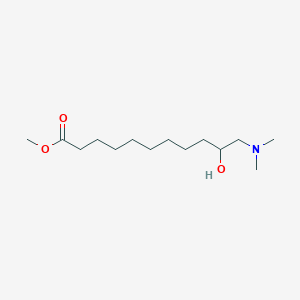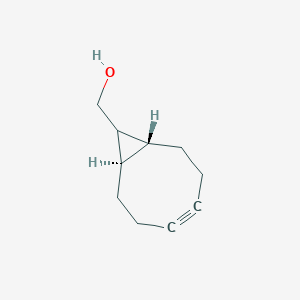![molecular formula C8H11N3O5 B14134354 Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate CAS No. 89128-06-3](/img/structure/B14134354.png)
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group, a hydroxymethyl group, and an ethyl ester group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroacetaldehyde with ethyl glycinate in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-5-nitro-1H-imidazole.
Reduction: Formation of Ethyl [2-(hydroxymethyl)-5-amino-1H-imidazol-1-yl]acetate.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial effects. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The ethyl ester group can be hydrolyzed to release the active imidazole derivative, which can then exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the ethyl ester group provides a means for controlled release of the active imidazole derivative .
Propiedades
Número CAS |
89128-06-3 |
|---|---|
Fórmula molecular |
C8H11N3O5 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
ethyl 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]acetate |
InChI |
InChI=1S/C8H11N3O5/c1-2-16-8(13)4-10-6(5-12)9-3-7(10)11(14)15/h3,12H,2,4-5H2,1H3 |
Clave InChI |
MCKNRYOBKKBJHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=CN=C1CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





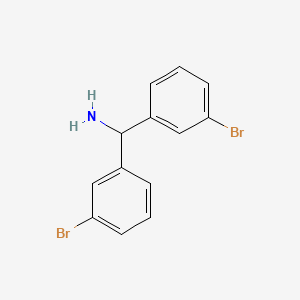

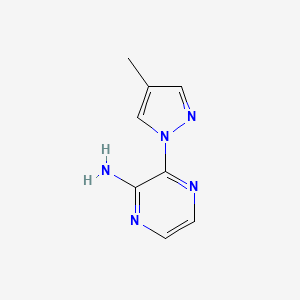

![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)

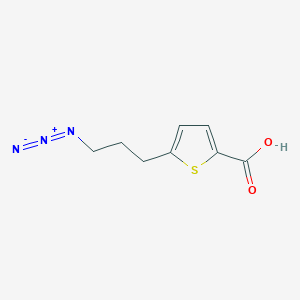
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
